molecular formula C18H14ClN3O2 B6716715 N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide

N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide

Cat. No.: B6716715
M. Wt: 339.8 g/mol
InChI Key: OCMANVZUWBMILW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide is an organic compound that features a complex structure with multiple functional groups, including cyano, hydroxy, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product.

  • Step 1: Preparation of 5-chloro-2-hydroxy-3-methylbenzaldehyde

      Reagents: 5-chloro-2-hydroxy-3-methylbenzene, oxidizing agent (e.g., PCC or KMnO₄)

      Conditions: Solvent (e.g., dichloromethane), room temperature

  • Step 2: Formation of 2-cyano-3-(4-cyanophenyl)propanamide

      Reagents: 4-cyanobenzaldehyde, malononitrile, ammonium acetate

      Conditions: Solvent (e.g., ethanol), reflux

  • Step 3: Coupling Reaction

      Reagents: 5-chloro-2-hydroxy-3-methylbenzaldehyde, 2-cyano-3-(4-cyanophenyl)propanamide

      Conditions: Base (e.g., NaOH), solvent (e.g., ethanol), reflux

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO₄.

    Reduction: The cyano groups can be reduced to amines using reducing agents such as LiAlH₄.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, solvent (e.g., dichloromethane), room temperature

    Reduction: LiAlH₄, solvent (e.g., ether), low temperature

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., ethanol), reflux

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of cyano and hydroxy groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-2-cyano-3-(4-cyanophenyl)propanamide
  • N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-phenylpropanamide
  • N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-methylphenyl)propanamide

Uniqueness

N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both cyano and hydroxy groups in the same molecule provides a versatile platform for further chemical modifications and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-11-6-15(19)8-16(17(11)23)22-18(24)14(10-21)7-12-2-4-13(9-20)5-3-12/h2-6,8,14,23H,7H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMANVZUWBMILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)NC(=O)C(CC2=CC=C(C=C2)C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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